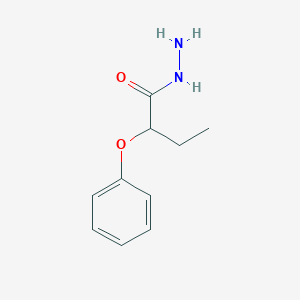

2-Phenoxybutanohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenoxybutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-9(10(13)12-11)14-8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENRMFJZHMCGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxybutanohydrazide

Established Routes for Hydrazide Formation in General Organic Synthesis

Traditional methods for creating hydrazides are widely documented and form the foundation for the synthesis of 2-Phenoxybutanohydrazide. These routes are reliable and utilize readily available precursors.

One of the most common and straightforward methods for preparing hydrazides is the aminolysis of esters, specifically through hydrazinolysis. hhu.de This reaction involves the nucleophilic attack of hydrazine (B178648) on the carbonyl carbon of an ester, leading to the displacement of the alkoxy group.

The process typically begins with the synthesis of an appropriate ester of 2-phenoxybutanoic acid, such as methyl 2-phenoxybutanoate or ethyl 2-phenoxybutanoate. This ester is then treated with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695) or methanol (B129727), and heated under reflux to drive the reaction to completion. researchgate.net The mechanism involves the lone pair of electrons on a nitrogen atom of hydrazine attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an alcohol molecule (e.g., methanol or ethanol) to yield the stable this compound product. youtube.com

The reaction is generally efficient, with yields often being high, making it a preferred method in many laboratory settings. researchgate.net

Table 1: Hypothetical Reaction Conditions for Ester Aminolysis Synthesis of this compound

| Starting Ester | Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-phenoxybutanoate | Hydrazine Hydrate (85%) | Ethanol | 78 | 6 | 90 |

| Ethyl 2-phenoxybutanoate | Hydrazine Hydrate (85%) | Methanol | 65 | 8 | 88 |

| Ethyl 2-phenoxybutanoate | Anhydrous Hydrazine | Isopropanol | 82 | 5 | 92 |

Direct Amidation Reactions Utilizing 2-Phenoxybutanoic Acid Precursors

An alternative to the ester route is the direct condensation of 2-phenoxybutanoic acid with hydrazine. This approach is highly atom-economical as the theoretical byproduct is only water. However, the direct reaction is often slow and requires activation of the carboxylic acid, as the carboxylate anion is a poor electrophile and hydrazine can be protonated, reducing its nucleophilicity. mdpi.com

To facilitate this transformation, coupling agents or catalysts are employed. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. hhu.de This intermediate is then readily attacked by hydrazine to form the desired hydrazide. Another strategy involves the use of Lewis acid catalysts, such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3), which can activate the carboxylic acid towards nucleophilic attack. nih.govmdpi.com The reaction is typically performed in an inert solvent, and conditions are optimized to maximize yield and minimize side reactions.

Table 2: Plausible Coupling Agents and Catalysts for Direct Amidation

| Precursor | Reagent/Catalyst | Solvent | Temperature | Hypothetical Yield (%) |

|---|---|---|---|---|

| 2-Phenoxybutanoic Acid | Hydrazine / DCC | Dichloromethane (B109758) | Room Temp | 85 |

| 2-Phenoxybutanoic Acid | Hydrazine / HOBt / EDCI | Dimethylformamide | Room Temp | 88 |

| 2-Phenoxybutanoic Acid | Hydrazine / ZnCl₂ (catalytic) | Toluene | Reflux | 75 |

Exploration of Novel Synthetic Strategies for this compound

Recent advancements in organic synthesis have opened new avenues for the production of hydrazides, focusing on improving efficiency, safety, and sustainability.

Modern synthetic chemistry emphasizes the use of catalysts to achieve transformations under milder conditions with greater efficiency. For the synthesis of this compound, both metal-based and organocatalytic systems can be envisioned.

Lewis acids like niobium pentachloride have been shown to promote the formation of hydrazides from dicarboxylic acids and hydrazines under smooth conditions, achieving high yields. google.com Similarly, heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) or metal oxides, could offer advantages in terms of catalyst recovery and reuse. mdpi.com

Organocatalysis presents an attractive metal-free alternative. For instance, 2-pyridone derivatives have been demonstrated to act as effective bifunctional catalysts for ester aminolysis. nih.govjst.go.jp The NH group of the catalyst activates the ester via hydrogen bonding, while the carbonyl group activates the amine (hydrazine), facilitating the nucleophilic attack under mild conditions. This dual-activation mechanism can significantly accelerate the reaction rate.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com Applying these principles to the synthesis of this compound involves several considerations:

Atom Economy : Direct amidation of 2-phenoxybutanoic acid is preferable to the ester aminolysis route as it has a higher theoretical atom economy.

Safer Solvents : Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. mdpi.com Solvent-free reactions, where feasible, are an even better option. mdpi.com

Catalysis : Utilizing catalytic reagents over stoichiometric ones minimizes waste. researchgate.net The development of reusable heterogeneous or biocatalytic systems is particularly desirable.

Energy Efficiency : Employing methods like microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Metric | Traditional Route (Ester Aminolysis) | Green Route (Catalytic Direct Amidation) |

|---|---|---|

| Starting Materials | 2-phenoxybutanoic acid, Alcohol, Hydrazine | 2-phenoxybutanoic acid, Hydrazine |

| Reagents | Acid/Base for esterification | Reusable heterogeneous catalyst |

| Solvent | Toluene (for esterification), Ethanol | Ethanol or solvent-free |

| Byproducts | Water, Alcohol, Spent catalyst | Water |

| Atom Economy | Lower | Higher |

| Energy Input | High (multiple steps, reflux) | Lower (fewer steps, milder conditions) |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, better process control, and easier scalability. mdpi.comnih.gov A continuous flow process for this compound could be designed as a multi-step sequence.

For example, the synthesis could begin with the formation of ethyl 2-phenoxybutanoate in a heated flow reactor from sodium phenoxide and ethyl 2-bromobutanoate. The output stream containing the ester could then be mixed with a stream of hydrazine hydrate in a second reactor module. The use of microreactors allows for rapid heat and mass transfer, enabling precise control over reaction temperature and residence time, which can lead to higher yields and purities. nih.govresearchgate.net This approach is particularly advantageous for handling potentially hazardous reagents like hydrazine in a more controlled and safer manner. beilstein-journals.org

Table 4: Batch vs. Flow Processing for Hydrazide Formation

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Reaction Volume | 1000 L | 10 mL (reactor volume) |

| Temperature Control | Poor (hotspots possible) | Excellent (high surface-to-volume ratio) |

| Mixing | Variable | Efficient and rapid |

| Reaction Time | 6 hours | 15 minutes (residence time) |

| Throughput | 150 kg / 8 hr shift | 200 kg / 8 hr shift |

| Safety | Higher risk with large volumes | Inherently safer (small reagent volumes) |

| Productivity | Lower | Higher |

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and outcome of the synthesis of this compound. The initial Williamson ether synthesis to form the ethyl 2-phenoxybutanoate precursor is typically conducted in a polar aprotic solvent to facilitate the SN2 reaction between the phenoxide nucleophile and the alkyl halide. Solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often employed. The reaction temperature is generally maintained between 50 to 100 °C. Higher temperatures can accelerate the reaction but may also lead to an increase in side products, thereby reducing the purity of the intermediate ester.

For the subsequent hydrazinolysis step, where ethyl 2-phenoxybutanoate is converted to this compound, polar protic solvents like ethanol or methanol are commonly used. These solvents are effective at solvating both the ester and hydrazine hydrate, facilitating their interaction. The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. The selection of the solvent can also impact the ease of product isolation, as the hydrazide product may precipitate from the reaction mixture upon cooling, allowing for simple filtration.

The following table illustrates the hypothetical effect of solvent and temperature on the yield of this compound from ethyl 2-phenoxybutanoate and hydrazine hydrate, based on general principles of hydrazide synthesis.

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 (Reflux) | 4 | 85 | 95 |

| Ethanol | 50 | 8 | 70 | 97 |

| Methanol | 65 (Reflux) | 5 | 82 | 94 |

| Isopropanol | 82 (Reflux) | 3 | 88 | 92 |

| Acetonitrile | 82 (Reflux) | 6 | 65 | 90 |

The stoichiometry of the reactants plays a pivotal role in the synthesis of this compound. In the initial Williamson ether synthesis, a slight excess of the ethyl 2-bromobutanoate may be used to ensure complete consumption of the phenol (B47542). The use of a suitable base, such as potassium carbonate, is essential to deprotonate the phenol and generate the phenoxide nucleophile.

In the hydrazinolysis step, an excess of hydrazine hydrate is commonly employed. This stoichiometric imbalance serves to drive the reaction to completion and maximize the conversion of the ethyl 2-phenoxybutanoate to the desired hydrazide. From a kinetic standpoint, the reaction is typically second-order, with the rate being dependent on the concentration of both the ester and the hydrazine. The use of excess hydrazine ensures that the reaction rate is pseudo-first-order with respect to the ester concentration. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) to determine the point of completion.

The table below presents illustrative data on how the molar ratio of hydrazine hydrate to ethyl 2-phenoxybutanoate can influence the reaction yield and time.

| Molar Ratio (Hydrazine Hydrate : Ester) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1:1 | 8 | 65 | 98 |

| 1.2:1 | 6 | 78 | 97 |

| 1.5:1 | 4 | 85 | 95 |

| 2:1 | 4 | 86 | 94 |

| 3:1 | 3 | 88 | 92 |

Chemical Reactivity and Derivatization of 2 Phenoxybutanohydrazide

Condensation Reactions of the Hydrazide Moiety

The terminal amino group (-NH₂) of the hydrazide is highly nucleophilic and readily participates in condensation reactions with carbonyl compounds. This reactivity is a cornerstone of hydrazide chemistry, leading to the formation of C=N double bonds.

The reaction between 2-Phenoxybutanohydrazide and various aldehydes or ketones is a classic condensation reaction that yields N-acylhydrazones, a class of compounds characterized by the -CONH-N=CR¹R² functionality. naturalspublishing.comnih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and is often catalyzed by a few drops of acid. mdpi.comnih.gov

The mechanism involves a two-step process:

Nucleophilic Addition: The nucleophilic terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. jackwestin.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product, which features a carbon-nitrogen double bond (azomethine group). libretexts.orgyoutube.com

This reaction is highly efficient for both aliphatic and aromatic aldehydes and ketones. nih.govyoutube.com The resulting hydrazones are often stable, crystalline solids. youtube.com

| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl Compound) | Catalyst | Product (Hydrazone) |

| This compound | Benzaldehyde | Acetic Acid | N'-benzylidene-2-phenoxybutanohydrazide |

| This compound | Acetone | Acetic Acid | 2-Phenoxy-N'-(propan-2-ylidene)butanohydrazide |

| This compound | 4-Chlorobenzaldehyde | Acetic Acid | N'-(4-chlorobenzylidene)-2-phenoxybutanohydrazide |

| This compound | Cyclohexanone | Acetic Acid | N'-(cyclohexylidene)-2-phenoxybutanohydrazide |

Schiff bases are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov Hydrazones formed from this compound are a specific subclass of Schiff bases. The term is often used to describe the products of condensation between primary amines and carbonyl compounds. arpgweb.com The synthesis of these compounds is straightforward, typically involving the refluxing of the hydrazide with a substituted aldehyde or ketone in an alcohol solvent. mdpi.commdpi.com

The formation of these azomethine linkages is a versatile method for creating more complex molecules. For instance, hydrazones derived from this compound can themselves serve as intermediates for further reactions. The stability of these Schiff bases is often enhanced by conjugation, particularly when aromatic aldehydes or ketones are used as reactants. arpgweb.com

| Hydrazide Derivative | Carbonyl Reactant | Resulting Schiff Base Structure |

| This compound | Salicylaldehyde (2-Hydroxybenzaldehyde) | (E)-N'-(2-hydroxybenzylidene)-2-phenoxybutanohydrazide |

| This compound | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-phenoxybutanohydrazide |

| This compound | 2-Hydroxyacetophenone | (E)-2-Phenoxy-N'-(1-(2-hydroxyphenyl)ethylidene)butanohydrazide |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of various five-membered heterocyclic compounds. These cyclization reactions typically involve the reaction of the hydrazide with a reagent containing two electrophilic centers, or a multi-step process involving the formation of an intermediate which then undergoes intramolecular cyclization.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization. Alternatively, direct cyclodehydration of a 1,2-diacylhydrazine intermediate, formed by acylating the hydrazide, can yield 2,5-disubstituted 1,3,4-oxadiazoles. ijper.orgrsc.org Another pathway is the reaction of the hydrazide with orthoesters. ijpsm.com

1,3,4-Thiadiazoles: The synthesis of the thiadiazole ring from this compound can be achieved by reacting it with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized by heating with a dehydrating agent like concentrated sulfuric acid or by reaction with an acid chloride. nih.govcore.ac.uk Another prominent method is the reaction of the hydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized using an acid catalyst. ekb.eg

1,2,4-Triazoles: To form 1,2,4-triazoles, this compound is often first converted into a thiosemicarbazide derivative by reacting it with an isothiocyanate. This intermediate is then cyclized under basic conditions, such as in the presence of sodium hydroxide (B78521) or sodium ethoxide, to yield the 1,2,4-triazole-3-thione. chemistryjournal.net Another route involves reacting the hydrazide with reagents like formamide (B127407) or reacting a hydrazone derivative with an oxidizing agent. nih.govfrontiersin.org

| Target Heterocycle | Common Reagents | General Conditions |

| 1,3,4-Oxadiazole | Carbon Disulfide, Potassium Hydroxide | Ethanolic solution, Reflux |

| 1,3,4-Thiadiazole | Phenyl isothiocyanate, Sodium Hydroxide | Reflux, followed by acidic workup |

| 1,2,4-Triazole | Thiosemicarbazide, Sodium Hydroxide | Fusion or high-temperature reflux |

The mechanisms for forming these heterocycles from this compound generally involve an initial reaction at the terminal -NH₂ group, followed by an intramolecular cyclization.

For 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: The reaction often begins with the nucleophilic attack of the hydrazide's terminal nitrogen on an electrophilic carbon, such as the carbon in CS₂ or an acyl chloride. This forms an open-chain intermediate. The subsequent step is an intramolecular nucleophilic attack by the oxygen (for oxadiazoles) or sulfur (for thiadiazoles) atom onto the carbonyl carbon of the original hydrazide moiety. The final step is a dehydration or elimination reaction that results in the formation of the stable, aromatic five-membered ring. core.ac.uk

For 1,2,4-Triazoles: A common pathway starts with the formation of a thiosemicarbazide intermediate from the hydrazide and an isothiocyanate. In the presence of a base, the more acidic N-H proton is removed. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon. This cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to afford the triazole ring. chemistryjournal.net

Acylation and Sulfonylation of the this compound Nitrogen Atoms

Both nitrogen atoms in the this compound molecule possess lone pairs of electrons and can act as nucleophiles, allowing them to undergo acylation and sulfonylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto one or both of the nitrogen atoms. Typically, this is achieved by reacting the hydrazide with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. nih.gov Reaction at the terminal -NH₂ group is generally favored under neutral or mild conditions due to its higher basicity and steric accessibility compared to the -NH- group. Under forcing conditions or with excess acylating agent, di-acylation can occur. The products are N,N'-diacylhydrazines or mono-acylhydrazines.

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of this compound with a sulfonylating agent, most commonly an arylsulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). The reaction is also performed in the presence of a base. The sulfonyl group (-SO₂R) attaches to a nitrogen atom, forming a sulfonamide linkage. This reaction typically occurs at the more nucleophilic terminal amino group to yield N-sulfonylhydrazides.

| Reaction Type | Reagent | Base | Potential Product |

| Acylation | Acetyl Chloride | Pyridine | N'-acetyl-2-phenoxybutanohydrazide |

| Acylation | Benzoyl Chloride | Triethylamine | N'-benzoyl-2-phenoxybutanohydrazide |

| Sulfonylation | Benzenesulfonyl Chloride | Pyridine | 2-Phenoxy-N'-(phenylsulfonyl)butanohydrazide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | 2-Phenoxy-N'-(tosyl)butanohydrazide |

Metal Chelation and Coordination Chemistry of this compound

Ligand Properties of this compound in Coordination Complexes

No specific research data is available.

Synthesis and Characterization of Transition Metal Complexes with this compound

No specific research data is available.

Investigation of Coordination Modes and Geometric Structures

No specific research data is available.

Spectroscopic and Advanced Analytical Characterization of 2 Phenoxybutanohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and stereochemistry of 2-phenoxybutanohydrazide and its derivatives can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenoxy group, the butanoyl chain, and the hydrazide moiety. The aromatic protons of the unsubstituted phenoxy group typically appear in the downfield region (δ 6.8-7.4 ppm). The proton at the chiral center (C2), being adjacent to the oxygen atom, is expected to resonate at approximately δ 4.5-5.0 ppm. The methylene (B1212753) protons of the ethyl group would appear as a multiplet around δ 1.8-2.2 ppm, while the terminal methyl protons would be found further upfield, around δ 0.9-1.2 ppm. The protons of the hydrazide group (-NH-NH₂) are exchangeable and their chemical shifts can vary, but they are typically observed as broad singlets.

In the ¹³C NMR spectrum, the carbonyl carbon of the hydrazide is characteristically found in the downfield region, around δ 170-175 ppm. The aromatic carbons of the phenoxy group would produce signals between δ 115 and 160 ppm, with the oxygen-bearing carbon (C1') appearing at the lower field end of this range. The chiral carbon (C2) is expected at approximately δ 70-80 ppm. The methylene and methyl carbons of the butanoyl chain would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~170-175 |

| C2 | ~4.5-5.0 (CH) | ~70-80 |

| C3 | ~1.8-2.2 (CH₂) | ~25-35 |

| C4 | ~0.9-1.2 (CH₃) | ~10-15 |

| C1' | - | ~155-160 |

| C2'/C6' | ~6.8-7.0 (CH) | ~115-120 |

| C3'/C5' | ~7.2-7.4 (CH) | ~128-130 |

| C4' | ~6.9-7.1 (CH) | ~120-125 |

| NH | Broad | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and substitution patterns in derivatives.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the proton at C2 and the methylene protons at C3, and between the C3 protons and the terminal methyl protons at C4. This confirms the butanoyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signal at C2 to its corresponding carbon signal, and similarly for the C3 and C4 positions, as well as for the aromatic protons and their attached carbons. This allows for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

Vibrational Spectroscopy (Infrared and Raman) Investigations

The infrared (IR) and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: The hydrazide group will exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The asymmetric and symmetric stretches of the -NH₂ group often appear as two distinct bands.

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretching of the hydrazide group is expected around 1640-1680 cm⁻¹.

C-O-C Stretching: The ether linkage of the phenoxy group will show characteristic asymmetric and symmetric C-O-C stretching bands, usually in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C-H and C=C Stretching: The phenyl ring will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazide (-NH-NH₂) | N-H Stretching | 3200-3400 |

| Hydrazide (-C=O) | C=O Stretching (Amide I) | 1640-1680 |

| Phenoxy Ether (-O-) | C-O-C Asymmetric Stretching | 1200-1250 |

| Phenoxy Ether (-O-) | C-O-C Symmetric Stretching | 1000-1100 |

| Phenyl Ring | Aromatic C-H Stretching | >3000 |

The positions and shapes of the N-H and C=O stretching bands in the IR spectrum can provide insights into hydrogen bonding interactions. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydrazide moieties is expected, which would lead to a broadening and shifting of these bands to lower frequencies compared to the gas phase or dilute solutions. Intramolecular hydrogen bonding is less likely in the parent compound but could be a factor in certain derivatives. Conformational preferences can also influence the vibrational spectra, although detailed analysis would likely require computational modeling in conjunction with experimental data.

Mass Spectrometric Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺˙). The fragmentation of this molecular ion is expected to proceed through several characteristic pathways.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the chiral carbon (C1-C2) is a common fragmentation pathway for amides and related compounds. This would result in the formation of the phenoxyacetyl cation or related fragments.

Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazide group can also undergo cleavage.

Loss of the Phenoxy Group: Cleavage of the ether bond can lead to the loss of a phenoxy radical or a phenol (B47542) molecule.

McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond can occur, though this is less likely for a butanoyl chain.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of this compound and its derivatives.

Table 3: Plausible Mass Fragments for this compound

| m/z Value | Proposed Fragment Structure |

|---|---|

| [M]⁺˙ | C₁₀H₁₄N₂O₂⁺˙ |

| [M - NH₂]⁺ | C₁₀H₁₂NO₂⁺ |

| [M - OC₆H₅]⁺ | C₄H₉N₂O⁺ |

| [C₆H₅O]⁺ | Phenoxy cation |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No specific high-resolution mass spectrometry (HRMS) data for this compound has been found. This technique is crucial for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For a compound like this compound with a molecular formula of C10H14N2O2, the theoretical exact mass of its protonated molecule ([M+H]+) would be calculated and compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), would confirm the molecular formula.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Without experimental tandem mass spectrometry (MS/MS) data, the fragmentation pathway of this compound cannot be detailed. This analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to break it into smaller fragment ions. The pattern of these fragments provides valuable information about the molecule's structure, identifying key functional groups and their connectivity. A hypothetical analysis would involve the cleavage of the hydrazide, ether, and alkyl chain bonds, but this would be purely speculative without actual data.

X-ray Crystallographic Analysis of this compound and its Solid-State Adducts

A search of crystallographic databases yielded no published crystal structures for this compound or its adducts. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in a solid-state molecule.

Determination of Molecular Conformation and Bond Parameters

Without a crystal structure, the specific molecular conformation, bond lengths, and bond angles of this compound remain undetermined. This information is fundamental to understanding the molecule's shape and steric properties.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, the arrangement of molecules in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, cannot be analyzed without crystallographic data. These interactions are key to understanding the solid-state properties of a compound.

Theoretical and Computational Investigations of 2 Phenoxybutanohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular properties of 2-Phenoxybutanohydrazide. These computational methods allow for a detailed exploration of the molecule's electronic structure, spectroscopic characteristics, and conformational preferences, providing insights that are complementary to experimental data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of this compound is fundamentally governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com

For hydrazide derivatives, the HOMO is typically localized on the hydrazide moiety, specifically the N-N bond, which is rich in electrons. researchgate.net Conversely, the LUMO is often distributed over the carbonyl group of the hydrazide fragment. In the case of this compound, the phenoxy group would also influence the electronic distribution. The aromatic ring can participate in π-conjugation, affecting the energies of the frontier orbitals.

Interactive Data Table: Representative Frontier Molecular Orbital Energies for a Hydrazide Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides reliable methods for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are invaluable for the structural elucidation of molecules like this compound and for the interpretation of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). longdom.org The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net By comparing the calculated chemical shifts with experimental values, one can confirm the proposed molecular structure.

Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. longdom.orgnih.gov For this compound, characteristic IR peaks would include N-H stretching vibrations from the hydrazide group, C=O stretching of the carbonyl, and C-O-C stretching from the ether linkage, as well as aromatic C-H and C=C vibrations. researchgate.net

Interactive Data Table: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Functional Group |

| ¹H NMR Shift (ppm) | 8.5 | -NH- |

| ¹³C NMR Shift (ppm) | 170 | -C=O |

| IR Frequency (cm⁻¹) | 3300 | N-H stretch |

| IR Frequency (cm⁻¹) | 1680 | C=O stretch |

| IR Frequency (cm⁻¹) | 1240 | C-O-C stretch |

Energetic and Geometrical Optimization of this compound Conformations

The flexibility of the butanohydrazide chain and the phenoxy group in this compound allows for the existence of multiple conformations. Computational methods are employed to find the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. mdpi.com This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the structure with the lowest potential energy. nih.gov

By performing conformational searches, researchers can identify various low-energy conformers and rank them based on their relative stabilities. mdpi.com The results of these calculations provide insights into the preferred shape of the molecule in the gas phase. The presence of intramolecular hydrogen bonding, for example between the amide proton and the ether oxygen, can significantly influence the conformational preferences and stability.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

Conformational Landscape Exploration and Stability

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. researchgate.net By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to determine their relative populations. This provides a more realistic understanding of the molecule's structure than can be obtained from static geometry optimizations alone.

The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation. Free energy calculations can also be performed to obtain a more rigorous measure of conformational stability, taking into account both enthalpic and entropic contributions.

Solvent Effects on this compound Behavior

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. chemrxiv.org MD simulations can explicitly model these interactions by surrounding the solute molecule with a large number of solvent molecules. easychair.orgchemrxiv.org This allows for the investigation of how the solvent affects the conformational preferences, dynamics, and ultimately, the reactivity of the solute.

For example, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the hydrazide group of this compound. researchgate.net These interactions can stabilize certain conformations over others and can also influence the electronic properties of the solute. By running simulations in different solvents, it is possible to gain a detailed understanding of how the local environment modulates the behavior of this compound. chemrxiv.orgchemrxiv.org

Reactivity Studies using Computational Methods

Computational methods provide a microscopic view of chemical processes, allowing for a detailed examination of how reactions involving this compound proceed. These studies are crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

Elucidation of Reaction Mechanisms for this compound Transformations

The transformation of this compound can proceed through various pathways, and computational studies are pivotal in mapping out these intricate mechanisms. By employing quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

For instance, a common transformation of hydrazides involves cyclization reactions to form heterocyclic compounds. Computational analysis of such a reaction for this compound would involve identifying key intermediates and transition states. The calculations would reveal the step-by-step process, such as the initial nucleophilic attack, subsequent proton transfers, and the final ring closure and dehydration steps. The energetic profile of the entire reaction pathway can be mapped, providing a quantitative understanding of the feasibility of each step.

Table 1: Hypothetical Computationally Determined Steps in a Transformation of this compound

| Step | Description | Key Intermediates |

| 1 | Initial conformational change to a reactive geometry | Pre-reaction complex |

| 2 | Intramolecular nucleophilic attack | Tetrahedral intermediate |

| 3 | Proton transfer | Zwitterionic species |

| 4 | Ring closure | Cyclic intermediate |

| 5 | Dehydration | Final heterocyclic product |

Note: This table represents a generalized pathway; specific transformations would have unique intermediates.

Transition State Analysis and Reaction Energetics

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. Computational methods allow for the precise location and analysis of these fleeting structures. Frequency calculations are performed to confirm that a located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The geometry of the transition state provides valuable information about the bonding changes occurring during the reaction. For a hypothetical cyclization of this compound, transition state analysis would reveal the bond lengths of the forming and breaking bonds, as well as the angles and dihedral angles that define the geometry of the activated complex.

Reaction energetics, including activation energies (the energy difference between the reactants and the transition state) and reaction enthalpies (the energy difference between the reactants and products), are key outputs of these computational studies. These values determine the kinetics and thermodynamics of the reaction.

Table 2: Calculated Energetic Parameters for a Hypothetical Transformation of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 25.4 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -15.2 | The net energy change of the reaction, indicating an exothermic process. |

Applications and Advanced Research Areas of 2 Phenoxybutanohydrazide

2-Phenoxybutanohydrazide as a Synthetic Building Block

The presence of a reactive hydrazide functional group makes this compound a valuable starting material for the synthesis of more complex molecules. It can serve as a precursor for various heterocyclic systems and as a foundational scaffold for the development of novel chemical entities with potential biological activities.

Hydrazides are well-established precursors in heterocyclic chemistry. The -CONHNH₂ group in this compound can undergo cyclization reactions with a variety of reagents to form stable five- and six-membered heterocyclic rings. For instance, hydrazides are known to react with compounds containing two electrophilic centers to yield heterocycles like pyrazoles, oxadiazoles, and triazoles. These heterocyclic cores are prevalent in many pharmaceutically active compounds. The phenoxybutanoyl part of the molecule would be incorporated into the final heterocyclic structure, potentially influencing its biological activity and physical properties.

The general reactivity of hydrazides allows for their use in the synthesis of a diverse range of organic compounds. They can be readily converted into hydrazones by condensation with aldehydes and ketones, which are themselves versatile intermediates for further chemical transformations.

Table 1: Potential Heterocyclic Systems Derived from Hydrazide Precursors

| Heterocycle | General Reactant Type | Potential Application of Resulting Scaffold |

| Pyrazole | 1,3-Dicarbonyl compounds | Pharmaceuticals, Agrochemicals |

| 1,3,4-Oxadiazole | Carbon disulfide, followed by alkylation | Materials Science, Medicinal Chemistry |

| 1,2,4-Triazole | Isothiocyanates or Orthoesters | Antifungal agents, Ligands for metal complexes |

The this compound structure can be considered a "scaffold," a core chemical structure upon which various functional groups can be built to create a library of new compounds. In drug discovery, for example, molecular scaffolds provide the basic framework for positioning key pharmacophoric elements in the correct spatial orientation to interact with a biological target.

The phenoxy group can be substituted on the phenyl ring to modulate properties like lipophilicity, electronic effects, and steric bulk. The butanohydrazide portion offers multiple points for modification, including the amide and terminal amine functionalities. Derivatives of phenoxyacetic acid hydrazide have been synthesized and investigated for their biological activities, suggesting that the broader class of phenoxyalkanoic acid hydrazides, including this compound, holds promise as a scaffold for developing new therapeutic agents. For instance, various hydrazide-hydrazone derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer activities nih.gov. The synthesis of 2-phenoxynicotinic acid hydrazides has also been explored for potential analgesic and anti-inflammatory applications nih.gov. Similarly, 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides have been synthesized and evaluated for their analgesic properties researchgate.net.

Utilization in Materials Science Research

The functional groups within this compound also lend themselves to applications in materials science, particularly in the design of polymers and supramolecular assemblies.

The di-functional nature of the hydrazide group (-CONHNH₂) makes it a candidate for use as a cross-linking agent in polymer chemistry. Hydrazides can react with functional groups on polymer chains, such as aldehydes, ketones, or epoxides, to form stable covalent bonds. This cross-linking process can improve the mechanical properties, thermal stability, and solvent resistance of polymeric materials. For example, dihydrazides are used as cross-linkers for polymers containing acetoacetyl groups researchgate.net. The phenoxy group in this compound could impart specific properties, such as increased hydrophobicity or altered thermal behavior, to the resulting cross-linked polymer network.

Furthermore, with appropriate modification, this compound could potentially be used as a monomer in polymerization reactions. For example, conversion of the hydrazide to a more reactive derivative could allow its incorporation into the main chain of a polymer, leading to materials with novel properties.

Table 2: Potential Polymer Applications of Hydrazide-Containing Molecules

| Polymer Application | Role of Hydrazide | Potential Benefit of Phenoxy Group |

| Hydrogel formation | Cross-linking agent | Modulated swelling and mechanical properties |

| Coating formulations | Curing agent | Improved adhesion and durability |

| Specialty polymers | Monomeric unit | Enhanced thermal stability and chemical resistance |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The hydrazide group is an excellent hydrogen bond donor and acceptor, making it a valuable functional group for directing the self-assembly of molecules into well-defined supramolecular structures.

Molecules containing both a hydrazide and an aromatic group, like this compound, have the potential to form extended networks through a combination of hydrogen bonding between the hydrazide moieties and π–π stacking interactions between the phenoxy rings. This self-assembly can lead to the formation of gels, liquid crystals, or other organized materials with interesting optical or mechanical properties.

Catalytic Applications of this compound and its Metal Complexes

The nitrogen and oxygen atoms in the hydrazide group of this compound can act as coordination sites for metal ions, forming stable metal complexes. These complexes, as well as the parent molecule, have potential applications in catalysis.

Hydrazides can be readily converted to hydrazones, which are a well-studied class of ligands in coordination chemistry. The resulting hydrazone ligands can chelate to a variety of transition metals, and the electronic and steric properties of the ligand can be tuned by modifying the substituents. Metal complexes of hydrazones have been shown to be effective catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions bg.ac.rssemanticscholar.orgjptcp.com.

For example, molybdenum(VI) complexes with hydrazone-based ligands have been used for the catalytic oxidation of sulfides researchgate.netrsc.orgscinito.ai. It is plausible that a hydrazone derived from this compound could form catalytically active complexes with metals like copper, nickel, or palladium. The phenoxy group could influence the solubility and stability of the catalyst, as well as the electronic properties of the metal center, thereby affecting its catalytic activity and selectivity.

Table 3: Potential Catalytic Applications of Hydrazone Metal Complexes Derived from this compound

| Metal Ion | Potential Catalytic Reaction | Role of the Ligand |

| Copper(II) | Oxidation of alcohols and phenols | Stabilizes the metal center and modulates its redox potential |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Facilitates the catalytic cycle and influences product selectivity |

| Nickel(II) | Polymerization of olefins | Controls the stereochemistry and molecular weight of the polymer |

| Molybdenum(VI) | Epoxidation of alkenes, Oxidation of sulfides | Activates the oxidant and facilitates oxygen transfer |

Future Research Directions in 2 Phenoxybutanohydrazide Chemistry

Development of Stereoselective Synthetic Pathways for 2-Phenoxybutanohydrazide Enantiomers

The presence of a chiral center in the 2-phenoxybutanoic acid moiety of this compound means that it exists as a pair of enantiomers. As is often the case in pharmacology and materials science, individual enantiomers can exhibit distinct biological activities and physical properties. Consequently, the development of synthetic pathways that can selectively produce one enantiomer over the other is a critical area for future research.

Current methods for obtaining enantiomerically pure compounds primarily involve either the derivatization of the chiral molecule with an optically pure agent to form diastereomers that can be separated, or the use of a chiral stationary or mobile phase in chromatography. nih.gov For structurally related compounds like 2-(phenoxy)propionate derivatives, chiral high-performance liquid chromatography (HPLC) using columns such as Chiralcel OD and OK has proven effective for enantiomeric separation. ntu.edu.tw These polysaccharide-based stationary phases operate on the principle of inclusion, supplemented by secondary interactions like hydrogen bonding and hydrophobic interactions, to achieve separation. ntu.edu.tw

Future research could adapt these established chiral separation techniques for this compound. A systematic investigation into various chiral stationary phases and mobile phase compositions would be necessary to optimize the separation of its enantiomers. Furthermore, enantioselective liquid-liquid extraction, a promising technique due to its simplicity, low cost, and scalability, could be explored. researchgate.net This method has been successfully applied to the continuous separation of 2-phenylbutyric acid enantiomers and could be a viable strategy for the large-scale production of enantiomerically pure this compound. researchgate.net

Beyond separation, the development of asymmetric synthetic routes to directly produce a single enantiomer is a significant goal. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions in the synthesis of the 2-phenoxybutanoic acid precursor.

Table 1: Potential Methods for Stereoselective Synthesis and Separation of this compound Enantiomers

| Method | Description | Potential Advantages | Key Research Focus |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govnih.gov | High resolution, applicable for analytical and preparative scales. | Screening of various CSPs (e.g., polysaccharide-based) and optimization of mobile phase conditions. ntu.edu.twmdpi.com |

| Enantioselective Liquid-Liquid Extraction (ELLE) | Separation based on the differential partitioning of enantiomers between two immiscible liquid phases, one of which contains a chiral selector. researchgate.net | Scalable, continuous process, potentially lower cost than chromatography. | Identification of suitable chiral selectors and optimization of extraction conditions (pH, solvent, temperature). researchgate.net |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. | High enantiomeric purity, potentially more efficient for large-scale production. | Design and development of new chiral catalysts and synthetic strategies for the 2-phenoxybutanoic acid precursor. nih.gov |

Exploration of Photochemical Reactions and Photo-responsive Derivatives of this compound

The hydrazide-hydrazone functional group, which can be formed from this compound, possesses the ability to undergo photochemical isomerization. rsc.org This E/Z isomerization around the C=N double bond upon irradiation with light opens the door to the development of photo-responsive materials and molecular switches. rsc.orgacs.org The exploration of the photochemical reactions of this compound and the design of its photo-responsive derivatives represent a promising avenue for future research.

Studies on other hydrazide-hydrazone systems have shown that irradiation with UV light can induce a shift in the E/Z isomer ratio, leading to changes in properties such as fluorescence. rsc.org For instance, some derivatives exhibit enhanced fluorescence in their Z-isomeric form due to restricted molecular motion. rsc.org The reverse thermal isomerization can also be influenced, for example, by catalysis with aromatic thiols, offering a means of controlling the switching behavior. acs.org

Future work in this area for this compound would involve synthesizing a series of its hydrazone derivatives by reacting it with various aldehydes and ketones. These derivatives would then be subjected to photochemical studies to investigate their isomerization behavior under different light conditions. Key parameters to study would include the quantum yield of isomerization, the stability of the photostationary states, and the kinetics of thermal back-isomerization. The influence of substituents on the phenoxy ring and the carbonyl partner on these photochemical properties would be a crucial aspect of this research. The ultimate goal would be to design derivatives with specific photo-switching characteristics for applications such as light-activated biological probes or photo-controllable materials.

Table 2: Potential Photochemical Properties of this compound Derivatives

| Property | Description | Potential Application | Research Approach |

| Photoisomerization | Reversible E/Z isomerization around the C=N bond upon light irradiation. rsc.orgacs.org | Molecular switches, photo-responsive materials. | Synthesis of hydrazone derivatives and study of their photochemical behavior using UV-Vis and NMR spectroscopy. rsc.orgnih.gov |

| Photo-induced Fluorescence Switching | Changes in fluorescence intensity upon photoisomerization. rsc.org | Security inks, fluorescent probes. | Spectroscopic investigation of the emission properties of the E and Z isomers. rsc.org |

| Controlled Isomerization | Influencing the rate of thermal isomerization using external stimuli like catalysts. acs.org | Tunable molecular systems. | Investigating the effect of catalysts on the thermal back-reaction of the photogenerated isomer. acs.org |

Integration of Machine Learning and Artificial Intelligence for this compound Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the pace of discovery and optimization. mdpi.comnih.gov For this compound, AI and ML can be powerful tools to explore its chemical space, predict its properties, and design novel derivatives with desired functionalities.

One of the key applications of AI in chemistry is the prediction of reaction outcomes. researchgate.net By training models on large datasets of known chemical reactions, it is possible to predict the major products of a reaction, including for new substrates. nih.gov For this compound, this could be used to explore a wide range of potential reactions and identify promising synthetic routes to new derivatives without the need for extensive experimental screening. Neural network-based models can also predict suitable reaction conditions, such as catalysts, solvents, and temperature, which would significantly streamline the optimization of synthetic protocols. nih.gov

Future research in this domain would involve creating a curated dataset of reactions and properties related to phenoxy hydrazides. This data could then be used to train and validate ML models for various predictive tasks. The integration of these computational tools into the research workflow would enable a more efficient and targeted exploration of this compound chemistry.

Table 3: Applications of AI and Machine Learning in this compound Research

| Application | Description | Potential Impact | AI/ML Technique |

| Reaction Outcome Prediction | Predicting the major product and yield of a chemical reaction. researchgate.net | Accelerated discovery of new synthetic routes and derivatives. | Neural Networks, Graph-based models. nih.gov |

| Condition Recommendation | Suggesting optimal catalysts, solvents, and temperatures for a reaction. nih.gov | Reduced experimental effort and cost in synthesis optimization. | Neural Networks. nih.gov |

| De Novo Molecular Design | Generating novel molecular structures with desired properties. nih.govidtechex.com | Discovery of new bioactive compounds and materials. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). idtechex.com |

| Property Prediction | Predicting physicochemical and biological properties of new derivatives. | Prioritization of compounds for synthesis and testing. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning. nih.gov |

Advanced Applications in Chemical Biology Probes (Focusing on Mechanistic Studies, not clinical or safety aspects)

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into cellular processes and the mechanisms of disease. nih.govresearchgate.net The development of this compound derivatives as chemical probes for mechanistic studies is a compelling future research direction. This would involve transforming the core structure into a tool that can be used to identify and study specific biological targets and pathways.

A key step in developing a chemical probe is often the identification of its cellular target. researchgate.net Phenotypic screening, where the effect of a compound on a cellular phenotype is observed, can be a starting point. nih.gov Once a bioactive derivative of this compound is identified, various chemical biology techniques can be employed to pinpoint its molecular target. This could involve modifying the compound to include a reactive group for covalent labeling of the target protein or a tag for affinity-based purification.

The hydrazide functionality itself can be leveraged in the design of such probes. For example, hydrazide-hydrazones can be designed to be pH-sensitive, potentially allowing for targeted action in specific cellular compartments with different pH environments, such as endosomes or lysosomes. mdpi.com This responsiveness to the cellular environment can be a valuable feature for a chemical probe.

Future research would focus on synthesizing libraries of this compound derivatives and screening them for interesting biological activities in cellular assays. For promising "hit" compounds, the subsequent steps would involve the design and synthesis of probe molecules to enable target identification and validation. These mechanistic studies would provide a deeper understanding of the compound's mode of action at a molecular level, without focusing on its potential therapeutic applications. The goal is to create tools that can help to dissect complex biological processes. nih.gov

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-phenoxybutanohydrazide, and how can purity be validated?

- Methodology : Use reflux condensation of 2-phenoxybutanoic acid with hydrazine hydrate in ethanol under controlled temperature (70–80°C) for 4–6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization in ethanol/water. Validate purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and confirm structure via FT-IR (N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) and ¹H NMR (δ 8.2–9.0 ppm for hydrazide NH) .

Q. How should researchers characterize the crystal structure of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze planarity of the hydrazide group (r.m.s. deviation <0.03 Å) and hydrogen-bonding interactions (N–H⋯O, C–H⋯O). Refine data with SHELXL-97, targeting R-factor <0.04. Compare bond lengths (e.g., C–N: ~1.35 Å) with related hydrazides .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Employ UV-Vis spectrophotometry (λ_max = 280 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in 0.1 M HCl. For trace analysis, use LC-MS/MS (ESI+, m/z 193.1 [M+H]⁺) with a LOQ of 0.1 ng/mL. Validate recovery rates (85–110%) in biological samples using spiked calibration curves .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. SCXRD) for this compound derivatives be resolved?

- Methodology : Cross-validate using DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate NMR shifts (GIAO method). Compare experimental vs. computed ¹³C NMR (e.g., carbonyl C=O at ~170 ppm). Investigate solvent effects (PCM model) and tautomerism via variable-temperature NMR .

Q. What strategies optimize the hydrogen-bonding network in this compound crystals for enhanced stability?

- Methodology : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to strengthen N–H⋯O interactions. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O⋯H contributions >25%). Test thermal stability via TGA (decomposition onset >200°C) and compare with DSC (melting point correlation) .

Q. How do steric and electronic effects influence the reactivity of this compound in condensation reactions?

- Methodology : Synthesize derivatives with varying substituents (e.g., –NO₂, –OCH₃) and monitor reaction kinetics with aldehydes (UV-Vis at 400 nm). Calculate Hammett σ constants to correlate electronic effects with rate constants (k). Use XRD to confirm Schiff base formation and assess steric hindrance via torsion angles (>15° indicates significant distortion) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across this compound analogs?

- Methodology : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values. Use Grubbs’ test to identify outliers in dose-response datasets. Validate hypotheses via molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, PDB ID: 5KIR) .

Q. How can researchers address discrepancies in hydrazide degradation pathways under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。